molecular formula C20H20FN3O3 B2535492 4-ethoxy-1-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide CAS No. 1209072-94-5

4-ethoxy-1-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B2535492
CAS No.: 1209072-94-5
M. Wt: 369.396
InChI Key: ABWSPXCLFKZFQF-UHFFFAOYSA-N
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Description

4-ethoxy-1-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes an ethoxy group, a fluorophenyl group, and a methoxyphenyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-1-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the ethoxy, fluorophenyl, and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential for monitoring the synthesis and verifying the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-1-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-ethoxy-1-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, and in the production of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-ethoxy-1-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide include other pyrazole derivatives with different substituents, such as:

  • 1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
  • 4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

4-ethoxy-1-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3/c1-3-27-18-13-24(16-8-6-15(21)7-9-16)23-19(18)20(25)22-12-14-4-10-17(26-2)11-5-14/h4-11,13H,3,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWSPXCLFKZFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)NCC2=CC=C(C=C2)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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